molecular formula C12H18O4S2 B12417466 Isoprothiolane-d4

Isoprothiolane-d4

Cat. No.: B12417466
M. Wt: 294.4 g/mol
InChI Key: UFHLMYOGRXOCSL-NZLXMSDQSA-N
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Description

Isoprothiolane-d4 is a deuterium-labeled derivative of isoprothiolane, a systemic fungicide widely used in agriculture. The deuterium labeling is often employed in scientific research to study the pharmacokinetics and metabolic profiles of the compound. Isoprothiolane itself is known for its effectiveness in controlling rice blast disease caused by the fungus Pyricularia oryzae .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoprothiolane involves the reaction of diisopropyl malonate with carbon disulfide in the presence of an alkaline aqueous solution. Dichloroethane and a catalyst, such as alkylpyridinium chloride, are then added to the mixture. The reaction is completed by cooling and purifying the product to obtain isoprothiolane with a purity of over 95% .

Industrial Production Methods

In industrial settings, the production of isoprothiolane follows a similar synthetic route but on a larger scale. The process is optimized to achieve high yields and purity while minimizing production costs. The use of efficient catalysts and reaction conditions ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Isoprothiolane undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Scientific Research Applications

Chemical and Biological Applications

1. Tracer in Metabolic Studies

  • Isoprothiolane-d4 is utilized as a tracer in metabolic pathway studies due to its unique deuterium labeling. This allows researchers to trace the compound's behavior and interactions within biological systems, providing insights into metabolic processes.

2. Fungal Disease Research

  • In agricultural research, this compound is employed to study fungal diseases affecting crops, particularly rice blast disease caused by Pyricularia oryzae. Its mechanism involves inhibiting the methyltransferase enzyme in the phospholipid biosynthesis pathway, crucial for fungal cell membrane integrity.

3. Pharmacokinetic Studies

  • The compound's pharmacokinetic properties are analyzed to understand its absorption, distribution, metabolism, and excretion (ADME) in various organisms. This information is vital for assessing its safety and efficacy as a fungicide.

Industrial Applications

1. Pesticide Development

  • This compound plays a significant role in the development of new fungicides and pesticides. Its distinct properties allow for enhanced formulation strategies that improve efficacy against target pathogens while minimizing environmental impact.

2. Pesticide Residue Analysis

  • In analytical chemistry, this compound serves as an internal standard for quantifying pesticide residues in food products. Its use in liquid chromatography-high-resolution mass spectrometry (LC-HRMS) ensures accurate measurements by correcting for variations during sample preparation .

Case Study 1: Metabolomics for Rice Grain Quality

A study applied this compound alongside other isotopic internal standards to quantify metabolites affecting rice grain quality. The results indicated significant variations in metabolite levels correlating with treatment conditions, showcasing the utility of this compound in agricultural metabolomics .

Case Study 2: Pesticide Contamination Analysis

In an investigation of pesticide contamination levels in wildlife, this compound was used to assess residue levels in stomach contents. The study highlighted the importance of using deuterated standards to improve detection limits and accuracy in environmental monitoring .

Summary of Findings

Application Area Description Key Findings
Metabolic Pathways Tracer for studying metabolic interactions and pathwaysEnhanced tracing capabilities due to deuterium labeling
Fungal Disease Control Research on mechanisms against fungal pathogensInhibits key enzymes involved in phospholipid biosynthesis
Pharmacokinetics Analysis of ADME propertiesProvides critical safety and efficacy data
Pesticide Development Role in formulating new fungicidesImproves effectiveness while reducing environmental impact
Residue Analysis Internal standard for quantifying pesticide residuesImproves accuracy in LC-HRMS measurements

Mechanism of Action

Isoprothiolane exerts its effects by inhibiting the biosynthesis of phospholipids, which are essential components of cell membranes. This inhibition disrupts the formation and elongation of infecting hyphae in fungi, thereby preventing the spread of fungal infections. The compound targets specific enzymes and pathways involved in phospholipid biosynthesis, leading to its fungicidal activity .

Comparison with Similar Compounds

Isoprothiolane-d4 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:

This compound stands out for its application in scientific research, particularly in studies requiring stable isotopes for tracing and quantitation.

Biological Activity

Anti-inflammatory Agent 17 (AA), also known as 17-oxo-DHA, has emerged as a significant compound in the field of anti-inflammatory research. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse scientific studies.

Overview of Anti-inflammatory Agent 17

Anti-inflammatory Agent 17 is a cyclooxygenase-2-dependent derivative of docosahexaenoic acid (DHA). It exhibits strong anti-inflammatory properties, making it a candidate for treating various inflammatory conditions such as chronic obstructive pulmonary disease (COPD), rheumatoid arthritis (RA), and inflammatory bowel disease (IBD) .

The biological activity of AA primarily involves the modulation of inflammatory mediators and pathways:

  • Inhibition of Cytokine Production : AA significantly inhibits the release of pro-inflammatory cytokines such as TNF-α and IL-1β. In vitro studies have shown that AA reduces TNF-α release with an IC50 of 2.7 µg/mL, demonstrating its potency in suppressing inflammation .
  • NLRP3 Inflammasome Suppression : AA has been shown to inhibit the NLRP3 inflammasome, which is crucial for the activation of pro-inflammatory cytokines. This inhibition leads to decreased levels of mature IL-1β, suggesting a mechanism by which AA enhances the efficacy of glucocorticoids like fluticasone propionate .
  • NF-κB Pathway Modulation : AA prevents the translocation of NF-κB in various cell lines, indicating its role in acting at a post-receptor level. This action is confirmed by its ability to inhibit IKKβ activity, a critical kinase in the NF-κB signaling pathway .

In Vitro Studies

A study demonstrated that AA effectively inhibited both nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. Additionally, it reduced mRNA expression levels of IL-6 and KC proteins in a dose-dependent manner .

In Vivo Studies

In animal models, AA exhibited significant anti-inflammatory effects by reducing inflammatory markers and clinical signs associated with diseases such as arthritis and IBD. For instance, in murine models, AA treatment resulted in decreased inflammation and improved clinical outcomes .

Comparative Efficacy

The efficacy of Anti-inflammatory Agent 17 can be compared with other anti-inflammatory agents:

Compound Mechanism Efficacy Notes
Anti-inflammatory Agent 17 Inhibits TNF-α, IL-1β, NLRP3 inflammasomeIC50 = 2.7 µg/mLEffective in COPD and RA models
Fluticasone Propionate Glucocorticoid receptor agonistModerateLimited efficacy in severe inflammation
Secukinumab Anti-IL-17 antibodyHighHigher immunogenicity compared to AA

Properties

Molecular Formula

C12H18O4S2

Molecular Weight

294.4 g/mol

IUPAC Name

dipropan-2-yl 2-(4,4,5,5-tetradeuterio-1,3-dithiolan-2-ylidene)propanedioate

InChI

InChI=1S/C12H18O4S2/c1-7(2)15-10(13)9(11(14)16-8(3)4)12-17-5-6-18-12/h7-8H,5-6H2,1-4H3/i5D2,6D2

InChI Key

UFHLMYOGRXOCSL-NZLXMSDQSA-N

Isomeric SMILES

[2H]C1(C(SC(=C(C(=O)OC(C)C)C(=O)OC(C)C)S1)([2H])[2H])[2H]

Canonical SMILES

CC(C)OC(=O)C(=C1SCCS1)C(=O)OC(C)C

Origin of Product

United States

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